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This guide provides researchers, scientists, and drug development professionals with detailed
troubleshooting information and frequently asked questions for reducing porosity in titanium-
copper (Ti-Cu) investment castings.

Frequently Asked Questions (FAQS)

Q1: What are the primary causes of porosity in Ti-Cu investment castings?

Al: Porosity in Ti-Cu castings, like other titanium alloys, stems from two main sources: gas
porosity and shrinkage porosity.[1][2]

o Gas Porosity: This is caused by the entrapment of gas bubbles in the molten metal as it
solidifies.[2] Due to the high reactivity of titanium, it readily dissolves atmospheric gases like
oxygen and nitrogen during melting.[3][4] These dissolved gases are then expelled during
solidification, forming smooth, spherical pores.[5] Reaction with the ceramic shell mold is
another significant source of gas contamination.[3][6]

o Shrinkage Porosity: This occurs because metals are denser in their solid state than in their
liquid state, leading to a volume reduction during solidification.[1][5] If there isn't a sufficient
supply of molten metal to compensate for this contraction, voids will form.[7] These defects
are typically characterized by jagged, irregular shapes and tend to appear in the last sections
of the casting to solidify.[8]

Q2: Why is a vacuum environment critical when casting titanium-copper alloys?
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A2: A vacuum or inert gas environment is essential due to titanium's high affinity for oxygen and
nitrogen at elevated temperatures.[5][9] Melting and pouring under vacuum minimizes the
absorption of these atmospheric gases, which prevents the formation of gas porosity and a
brittle, oxygen-enriched surface layer known as "alpha case".[4][6][10] The vacuum also helps
to remove air from the mold cavity before pouring, ensuring that the molten metal can fill very
fine details and thin sections completely.[4][10]

Q3: What type of ceramic shell material is best suited for Ti-Cu castings?

A3: Molten titanium is highly reactive and can reduce nearly all ceramic oxides, leading to
contamination of the casting.[3][4] Therefore, selecting a stable mold material is crucial. Yttria
(Y20s3) and Zirconia (ZrOz) are the most commonly recommended face coat materials due to
their higher thermodynamic stability compared to silica and alumina.[11] Studies have shown
that Yttria generally results in significantly less alpha case formation than Zirconia.[4] For Ti-Cu
melts specifically, fused calcium zirconate has also been identified as a promising refractory
material with low reactivity.[5]

Q4: What is Hot Isostatic Pressing (HIP) and when should it be used?

A4: Hot Isostatic Pressing (HIP) is a post-casting process that uses high temperature and high
isostatic pressure to eliminate internal porosity.[12][13] The casting is placed in a vessel and
subjected to an inert gas (typically Argon) pressure at an elevated temperature, causing
internal voids and microporosity to collapse and diffusionally bond.[3][14] HIP is highly effective
for closing shrinkage porosity that is not connected to the surface.[3] It is recommended for
critical components where maximum density and optimal mechanical properties are required.
[12]

Troubleshooting Guides

Issue 1: Presence of Small, Spherical Pores (Gas
Porosity)
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Potential Cause

Recommended Solution

Inadequate Vacuum Level

Ensure the melting and casting chamber
reaches a high vacuum (e.g., 10~ to 10> Torr)
before melting and pouring. Check all seals and

connections for leaks.

Melt Contamination

Use high-purity raw materials (ingots) with low
initial oxygen and nitrogen content.[15] Ensure
the melting crucible (typically a water-cooled

copper crucible) is clean and free of residue.

Metal-Mold Reaction

Use a highly stable face coat material for the
ceramic shell, such as Yttria (Y203) or Zirconia
(Z2rO2).[4][16] Ensure the shell is thoroughly fired
to burn out any residual carbon and is properly

preheated before casting.[15]

Gas from Core Materials

If using ceramic cores, ensure they are properly
vented and made of materials that do not

release gas when exposed to the molten alloy.

[1]

Issue 2: Irregular, Jagged Voids (Shrinkage Porosity)
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Potential Cause

Recommended Solution

Inadequate Gating/Riser Design

The gating system must be designed to promote
directional solidification, where the casting
solidifies progressively towards the riser.[17]
The gate should be placed at the thickest
section of the part to ensure it remains molten
longer than the casting itself.[18] Risers act as
reservoirs of molten metal and must be large

enough to feed the casting as it shrinks.[7]

Incorrect Pouring Temperature

An excessively high pouring temperature
increases the total solidification time and
shrinkage volume. An optimal, controlled
pouring temperature helps ensure a steady,
non-turbulent flow into the mold.[7] This must be
determined experimentally for the specific Ti-Cu

alloy and part geometry.

Improper Mold Temperature

The mold preheat temperature affects the
cooling rate. A mold that is too cold can cause
premature solidification of thin sections, cutting
off the feed path.[15] Mold preheat temperatures
for titanium alloys can range from 150°C to
430°C.[15]

Post-Casting Solution

For internal shrinkage porosity, apply Hot
Isostatic Pressing (HIP) to densify the casting.
[31[12]

Issue 3: Brittle, Easily Cracked Surface Layer (Alpha

Case)
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Potential Cause

Recommended Solution

Reaction with Shell Material

This is the primary cause.[3][6] Use the most
stable face coat available (Yttria is preferred).[4]
Minimize the contact time between the molten
metal and the hot mold by using a relatively low
mold preheat temperature and promoting rapid

cooling after pouring.[15]

Residual Oxygen in Vacuum Chamber

Even in a high vacuum, trace amounts of
oxygen can exist. Ensure a clean furnace
environment. The use of "getter" materials, such
as titanium chips placed strategically in the

furnace, can help scavenge residual oxygen.

Post-Casting Removal

If a minimal alpha case layer is unavoidable, it
must be removed. This can be done through
chemical milling (pickling) or mechanical

methods like machining or grit blasting.[15]

Data Presentation

Table 1: Recommended Ceramic Shell Materials for Titanium Casting

Layer Primary Material

Face Coat (Prime) Yttria (Y203)

Binder Key Characteristics

. o Highest stability,
Colloidal Silica or .
. ] . lowest reactivity,
Zirconium/Alumino .
minimal alpha

sols
case.[4][11]
Colloidal Silica or Good stability,
Face Coat ] ) ) ) ) o
] Zirconia (ZrOz2) Zirconium/Aluminosol moderate reactivity.[4]
(Alternative)

S [16]

| Backup Layers | Fused Silica, Zircon, Alumina | Colloidal Silica | Provides bulk strength and

thickness to the shell. |
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Table 2: General Process Parameters for Titanium Investment Casting (Note: Optimal values

are alloy and geometry-dependent and should be used as a starting point for experimentation.)

Parameter

Typical Range / Value

Purpose

Melting/Casting Method

Vacuum Arc Remelting (VAR)
or Vacuum Induction Skull
Melting (ISM)

Prevents atmospheric
contamination; suitable for

reactive alloys.[5]

Vacuum Level

10—4-10-> Torr

Minimizes gas absorption (Oz,

N2) into the melt.

Mold Preheat Temp.

150°C - 430°C

Controls cooling rate and
ensures complete filling of the
mold.[15]

Pouring Method

Centrifugal Casting

Helps fill thin sections and
intricate details, especially with
a "cold" mold.[15]

Table 3: Typical Hot Isostatic Pressing (HIP) Parameters (Note: These parameters are common

for Ti-6Al-4V and serve as a baseline for Ti-Cu alloys.)

Parameter Typical Range / Value Purpose
Allows for plastic deformation
Temperature 900°C - 920°C and diffusion bonding without
significant grain growth.[9]
100 - 120 MPa (approx. Provides the force to collapse
Pressure . . .
15,000 - 17,400 psi) internal voids.[9]
Prevents reaction with the
Atmosphere High-Purity Argon titanium at high temperature.
[14]
Ensures complete closure of
Hold Time 2 - 4 hours porosity throughout the
casting.[9]
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Experimental Protocols
Protocol 1: Vacuum Investment Casting of a Ti-Cu
Component

o Pattern Assembly: Create a wax pattern of the component. Attach it to a wax gating system
(sprue and runners) to form a "tree."

e Shell Building:

o Apply a primary face coat by dipping the wax tree into a slurry containing Yttria (Y203)
flour and a suitable binder. Stucco with fine Yttria sand.

o Allow to dry completely in a controlled environment.

o Apply 6-8 backup coats using Zircon or Alumina slurries and sands, allowing each coat to
dry before applying the next.

o Dewaxing: Place the completed shell in a high-pressure steam autoclave to rapidly melt and
remove the wax pattern, leaving a hollow ceramic mold.

e Shell Firing (Burnout):
o Place the ceramic mold in a furnace with an oxidizing atmosphere.

o Ramp the temperature to approximately 1000°C to burn out any residual wax and carbon,
and to sinter the ceramic particles for strength.[15]

o Cool the shell to room temperature.

e Casting:

[e]

Place the fired shell inside a vacuum casting furnace.

o

Load high-purity Ti-Cu alloy ingot into the water-cooled copper crucible.

[¢]

Preheat the shell to the target temperature (e.g., 300°C).[15]
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o Evacuate the furnace to a high vacuum (e.g., <10=* Torr).
o Melt the alloy using an electric arc (VAR) or induction coil (ISM).

o Pour the molten metal into the preheated shell, often using centrifugal force to aid filling.
[15]

e Cooling & Finishing:

o

Allow the casting to cool under vacuum or backfilled with Argon.

[¢]

Once cool, break away the ceramic shell material.

[¢]

Cut the part from the gating system.

[e]

Perform finishing operations (e.g., grit blasting, chemical milling) to remove any alpha
case and achieve the desired surface finish.

Protocol 2: Hot Isostatic Pressing (HIP) for Porosity
Removal

o Preparation: Ensure the Ti-Cu casting is clean and free of any surface-connected porosity, as
HIP cannot close pores that are open to the surface. If necessary, surface defects can be
weld-repaired prior to HIP.

e Loading: Place the casting into the HIP vessel's workload basket. Strategically place titanium
getter material within the furnace if desired to minimize oxygen contamination.

e HIP Cycle:
o Seal the vessel and evacuate the air.
o Backfill the vessel with high-purity Argon gas.

o Simultaneously ramp up the temperature and pressure. A typical cycle for a titanium alloy
would target 920°C and 100 MPa.[9]
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o Hold at the target temperature and pressure for a specified duration, typically 2 to 4 hours,
to allow for full densification.[9]

e Cooling: Control the cooling rate as specified for the alloy to achieve the desired
microstructure.

e Unloading: Once the cycle is complete and the vessel has cooled, depressurize the system
and remove the densified casting.

o Post-HIP Inspection: Use non-destructive testing methods like X-ray or ultrasonic inspection
to verify the closure of internal porosity.

Visualizations

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://cdn.ymaws.com/titanium.site-ym.com/resource/resmgr/ZZ-WCTP2007-VOL1/2007_Vol_1_Pres_35.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14718268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE O iy

Pattern & Shell Preparation

Wax Pattern
Creation

Tree Assembly

Shell Building
(Yttria Face Coat)

Dewaxing
(Autoclave)

Shell Firing
(Burnout @ ~1000°C)

Fired Shell

Vacuum Ca ’ting Process

Load Shell & Alloy
into Furnace

Preheat Shell &
Evacuate Chamber

Melt Alloy

(VAR / ISM)

Pour Molten Metal
(Centrifugal)

Cool Under
Vacuum/Argon

Raw Casting

Posl—(’asting

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14718268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Atmospheric
Contamination

Metal-Mold
Reaction

Gas Related Trapped Air in Mold

Contaminated
Alloy

Inadequate
Vacuum

High Pouring
Temperature

Turbulent
Process Parameters ;
Pouring

Incorrect Mold

Preheat Temp.

Porosity in
Ti-Cu Castings
Poor Gating
Design
Inadequate

Design & Solidification ———»>| Riser

Non-Directional
Solidification

Thick Sections
Isolated

Reactive Shell
\ECHE

\ High Gas Content
in Raw Alloy

Unstable Core

Materials

Materials

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b14718268?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14718268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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